3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the class of pyrrolopyridines, characterized by a fused pyrrole and pyridine ring system. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities and structural features that make it a valuable building block in organic synthesis. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 6-position enhances its reactivity and biological interactions, making it an interesting target for research and development in various scientific fields .
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to monitor progress and confirm product identity .
The molecular formula for 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is . Its structure features:
The compound's structural intricacies contribute to its reactivity and potential biological activity, making it a subject of interest in synthetic chemistry and pharmacology .
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions:
Reactions are typically conducted under controlled environments using appropriate catalysts and solvents to enhance yields while minimizing side reactions. Reaction mechanisms often involve intermediates that are characterized through spectroscopic methods .
The mechanism of action for 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is primarily explored in biological contexts where it may interact with specific molecular targets:
Data from pharmacological studies indicate that compounds within this class exhibit significant biological activities, including anticancer properties and potential antiviral effects .
Relevant data from studies indicate that these properties play crucial roles in determining the compound's suitability for various applications in medicinal chemistry .
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several scientific applications:
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 1190322-94-1, molecular formula C₈H₅BrN₂O₂, MW 241.04 g/mol) serves as a versatile molecular scaffold in synthesizing biologically active compounds. Its structural architecture combines a bromine substituent at position 3 and a carboxylic acid at position 6, enabling diverse derivatization pathways essential for drug discovery. The bromine atom facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group allows amide bond formation or decarboxylative transformations. This dual functionality positions the compound as a critical precursor for generating targeted libraries of pharmacologically relevant molecules [1] [2].
Synthetic applications highlight its role as a strategic intermediate:
Table 1: Representative Derivatives Synthesized from 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid
Derivative | Synthetic Route | Application |
---|---|---|
3-Aryl-1H-pyrrolo[3,2-b]pyridine-6-carboxamides | Suzuki coupling → SEM deprotection → Amidation | ACC1 inhibitors [3] |
FGFR-targeting pyrrolopyridines | Bromine displacement → Aldehyde oxidation → Fragment coupling | Kinase inhibitor scaffolds [5] |
MELK inhibitors | Buchwald-Hartwig amination | Anticancer agents |
The core structure of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid provides essential pharmacophoric features for targeting metabolic and oncokinases:
ACC1 Inhibition: In acetyl-CoA carboxylase 1 (ACC1) inhibitor design, this scaffold acts as the hinge-binding domain. The pyrrolo[3,2-b]pyridine ring forms critical hydrogen bonds:
FGFR Targeting: Structural analogs of this scaffold exhibit potent fibroblast growth factor receptor (FGFR) inhibition. The planar bicyclic system mimics ATP's purine ring, enabling π-stacking interactions in the kinase hinge region. The C6 carboxylic acid is strategically oxidized from aldehyde precursors (e.g., 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde, CAS 1020056-33-0), which serve as direct precursors for synthesizing the carboxylic acid derivative [5]. Key interactions include:
Table 2: Inhibitory Activity of Derived Compounds
Target | Compound | Core Modification | IC₅₀/Activity |
---|---|---|---|
ACC1 | 1c | 1-Methyl-3-carboxamide | 820 nM (enzyme), 430 nM (cellular) [3] |
FGFR | VC2304667 | 6-Aldehyde precursor | Sub-µM kinase inhibition [5] |
MELK | 16h | 3-(Pyrimidinylamine) | 32 nM (enzyme), tumor growth suppression |
The integration of this scaffold into inhibitor design underscores its unique capacity to balance target affinity, isoform selectivity (e.g., ACC1 vs. ACC2), and physicochemical properties amenable to oral bioavailability. Ongoing research focuses on exploiting its halogenated aromatic system for late-stage diversification via cross-coupling, accelerating structure-activity relationship (SAR) exploration in oncology therapeutics [3] [5] .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4